molecular formula C9H13F3O3 B15124015 1-Methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

1-Methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B15124015
M. Wt: 226.19 g/mol
InChI Key: VCWRHTRLEARNPC-UHFFFAOYSA-N
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Description

1-Methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H13F3O3 It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a cyclohexane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical initiators to introduce the trifluoromethyl group into the desired position on the cyclohexane ring . The reaction conditions often include the use of specific solvents and temperatures to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-Methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but lacks the methoxy group.

    4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester: Contains a methyl ester group instead of a carboxylic acid group.

Uniqueness

1-Methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Biological Activity

1-Methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid (CAS: 1597315-22-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in various fields.

  • Molecular Formula : C9H13F3O3
  • Molecular Weight : 226.2 g/mol
  • IUPAC Name : this compound
  • SMILES : COC1(C(=O)O)CCC(C(F)(F)F)CC1

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Properties

  • Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against pathogens.

2. Anti-inflammatory Effects

  • The compound's structural similarity to known anti-inflammatory agents suggests potential activity in modulating inflammatory pathways. Its interaction with cyclooxygenase (COX) enzymes is particularly noteworthy, as these enzymes are crucial targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Anticancer Potential

  • Investigations into the anticancer properties of this compound are ongoing. Early results suggest that it may inhibit cell proliferation in certain cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest mechanisms.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several hypotheses have emerged based on structural and functional analyses:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory responses or cancer progression, similar to other carboxylic acids.
  • Receptor Modulation : It could interact with cellular receptors that mediate signaling pathways related to inflammation and cancer, leading to altered gene expression profiles.

Research Findings

A review of available literature highlights several key studies related to the biological activity of this compound:

StudyFindings
Identified as a potential building block for drug development with promising antimicrobial properties.
Suggested interaction with COX enzymes, indicating potential anti-inflammatory effects.
Preliminary anticancer activity observed in vitro against specific cancer cell lines.

Case Studies

Several case studies illustrate the potential applications and effects of this compound:

Case Study 1: Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that this compound exhibited significant bactericidal effects, particularly against Gram-positive bacteria. Further investigations are needed to determine the exact mechanism and efficacy in vivo.

Case Study 2: Anti-inflammatory Action
In a controlled experiment assessing the anti-inflammatory properties, the compound was shown to reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines, suggesting a protective effect on cellular integrity.

Properties

Molecular Formula

C9H13F3O3

Molecular Weight

226.19 g/mol

IUPAC Name

1-methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H13F3O3/c1-15-8(7(13)14)4-2-6(3-5-8)9(10,11)12/h6H,2-5H2,1H3,(H,13,14)

InChI Key

VCWRHTRLEARNPC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)C(F)(F)F)C(=O)O

Origin of Product

United States

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